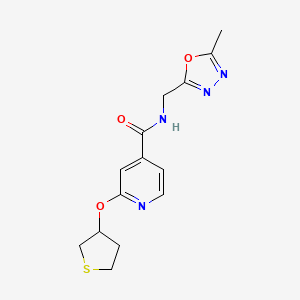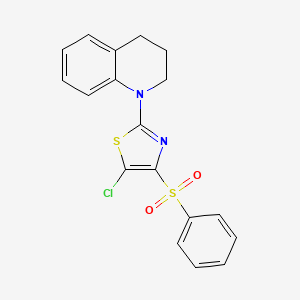
5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is substituted with a chloro group, a phenylsulfonyl group, and a 3,4-dihydroquinolin-1(2H)-yl group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the thiazole ring, followed by the introduction of the various substituents. However, without specific information or research papers, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole ring and the dihydroquinoline ring would contribute to the rigidity of the molecule, while the phenylsulfonyl group would add additional complexity.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The thiazole ring is known to participate in various chemical reactions, particularly those involving nucleophilic substitution. The chloro group could potentially be replaced by other groups in a substitution reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its substituents. Some general predictions can be made based on its structure, such as its likely solubility in organic solvents and its potential to form crystals.Scientific Research Applications
Synthesis and Structural Analysis
Research has focused on the synthesis and spectroscopic studies of thiazole and quinoline derivatives, highlighting methodologies for preparing these compounds under various conditions. For instance, studies have demonstrated the synthesis of hydrogenated thiazolo[2,3-a]isoquinolines and related compounds through reactions involving 3,4-dihydroisoquinoline derivatives, offering insights into their structural characteristics based on spectral data (Rozwadowska & Sulima, 2001). Similarly, the crystal structure of related thiadiazole compounds has been determined, providing foundational knowledge for understanding the structural aspects of such molecules (Malinovskii et al., 2000).
Antimicrobial and Antifungal Activities
Several studies have reported on the antimicrobial and antifungal properties of quinoline-thiazole hybrid compounds. Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have shown significant antimicrobial activity, suggesting their potential as antimicrobial agents (Ansari & Khan, 2017). Moreover, heterocycles derived from 5-(2-aminothiazol-4-yl)-8-hydroxyquinoline have been synthesized and evaluated for their antimicrobial activities, further emphasizing the therapeutic potential of these compounds (Abdel-Mohsen, 2003).
Anticancer and Cytotoxic Activities
The cytotoxic activities of novel sulfonamide derivatives, including those with thiazole and quinoline moieties, have been investigated, with some compounds showing promising potency against cancer cell lines. This research underscores the potential of these compounds in cancer therapy (Ghorab et al., 2015).
Antihyperglycemic Activities
Compounds incorporating tetrazoloquinoline and thiazolidinone structures have been synthesized and evaluated for their antihyperglycemic activities, revealing significant potential in managing hyperglycemia (Deshmukh et al., 2017).
Safety And Hazards
As with any chemical compound, handling “5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole” would require appropriate safety precautions. Without specific information, it’s difficult to provide a detailed safety and hazard analysis.
Future Directions
The study of complex organic compounds like “5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole” is a rich field with many potential future directions. These could include exploring its synthesis, studying its reactivity, investigating its potential biological activity, and more.
properties
IUPAC Name |
4-(benzenesulfonyl)-5-chloro-2-(3,4-dihydro-2H-quinolin-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S2/c19-16-17(25(22,23)14-9-2-1-3-10-14)20-18(24-16)21-12-6-8-13-7-4-5-11-15(13)21/h1-5,7,9-11H,6,8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDPBHKACJNKAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC(=C(S3)Cl)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(3,4-dihydroquinolin-1(2H)-yl)-4-(phenylsulfonyl)thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 4-{N-[(pyridin-2-yl)methyl]prop-2-enamido}azepane-1-carboxylate](/img/structure/B2887709.png)
![N-(5-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2887711.png)
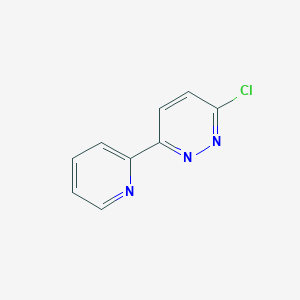
![Ethyl 2-{2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B2887715.png)
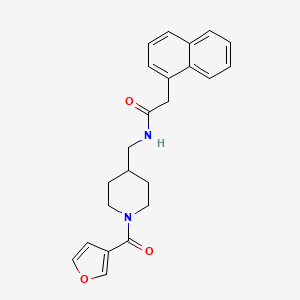
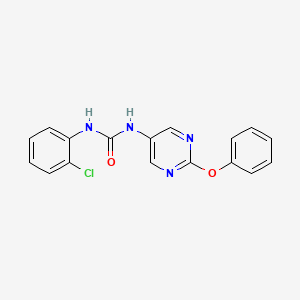
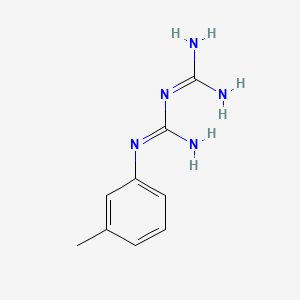
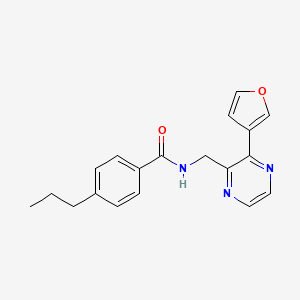
![diethyl 2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2887723.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(furan-2-yl)methanone](/img/structure/B2887724.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide](/img/structure/B2887725.png)
![4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2887726.png)

